molecular formula C8H12D4O2 B602697 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid CAS No. 87745-17-3

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid

Cat. No.: B602697
CAS No.: 87745-17-3
M. Wt: 148.24
InChI Key:
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Description

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as 2-(Propyl-1,1-D2)pentanoic acid-3,3-D2, is an organic compound with the molecular formula C8H12D4O2. It is a deuterated analog of valproic acid, where specific hydrogen atoms are replaced with deuterium. This compound appears as a colorless liquid with a density of approximately 0.9 g/cm³ .

Preparation Methods

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be synthesized through the reaction of 2-(Propyl-1,1-D2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution under appropriate conditions . The reaction requires careful handling of strong acids and flammable materials, necessitating the use of personal protective equipment and adherence to safety protocols.

Chemical Reactions Analysis

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Mechanism of Action

The mechanism of action of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It is believed to modulate the activity of neurotransmitters and ion channels, influencing neuronal excitability and synaptic transmission . The deuterium atoms may alter the compound’s pharmacokinetics and metabolic stability, providing unique insights into its effects.

Comparison with Similar Compounds

2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic investigations .

Properties

IUPAC Name

3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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